molecular formula C15H16O B12299255 2-([11'-Biphenyl]-4-yl)propan-1-ol

2-([11'-Biphenyl]-4-yl)propan-1-ol

Cat. No.: B12299255
M. Wt: 212.29 g/mol
InChI Key: MCTUQDKYUYFTQX-UHFFFAOYSA-N
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Description

2-([11’-Biphenyl]-4-yl)propan-1-ol is a chemical compound that belongs to the alcohol group It is characterized by the presence of a biphenyl group attached to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-([11’-Biphenyl]-4-yl)propan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with acetone to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: In industrial settings, the production of 2-([11’-Biphenyl]-4-yl)propan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired production scale.

Chemical Reactions Analysis

Types of Reactions: 2-([11’-Biphenyl]-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields different alcohols or hydrocarbons.

    Substitution: Forms halogenated derivatives or other substituted compounds.

Scientific Research Applications

2-([11’-Biphenyl]-4-yl)propan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([11’-Biphenyl]-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in catalytic processes, it may act as a substrate or intermediate, undergoing transformations that lead to the formation of desired products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 2-([11’-Biphenyl]-4-yl)propan-1-ol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

2-(4-phenylphenyl)propan-1-ol

InChI

InChI=1S/C15H16O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12,16H,11H2,1H3

InChI Key

MCTUQDKYUYFTQX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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